molecular formula C21H27N3OS B2929164 (E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1105232-93-6

(E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2929164
CAS No.: 1105232-93-6
M. Wt: 369.53
InChI Key: CQVLWKDHYDRODR-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic small molecule for research use. This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The thiazole ring is a common motif in numerous bioactive compounds and approved drugs, contributing to activities such as anticancer, antimicrobial, and anti-inflammatory effects . The molecular structure integrates this thiazole unit with a piperazine linker and a chalcone-like (E)-3-phenylprop-2-en-1-one tail. Piperazine is a frequent component in molecules designed to interact with central nervous system targets, while the chalcone moiety is associated with a range of biological activities, including kinase inhibition. The specific research applications and biological activity profile of this compound are not yet fully characterized in the scientific literature, making it a candidate for investigation in hit-to-lead optimization campaigns and mechanism of action studies. It is supplied as a high-purity solid for research purposes exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-21(2,3)18-16-26-19(22-18)15-23-11-13-24(14-12-23)20(25)10-9-17-7-5-4-6-8-17/h4-10,16H,11-15H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVLWKDHYDRODR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Attachment of the Piperazine Ring: The thiazole derivative is then reacted with a piperazine derivative. This step often requires the use of a strong base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Formation of the Phenylprop-2-en-1-one Moiety: The final step involves the condensation of the intermediate with cinnamaldehyde under basic conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-en-1-one moiety can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as alkyl halides, aryl halides, and amines

Major Products

    Oxidation: Epoxides, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. The presence of the thiazole and piperazine rings suggests possible activity as an antimicrobial, antifungal, or anticancer agent. Studies often focus on its interaction with biological targets and its efficacy in various disease models.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for certain biological targets. The phenylprop-2-en-1-one moiety can participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Substituents Reported Activities References
(E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one ~410 (estimated) tert-butyl-thiazole, piperazine, enone Hypothesized antimicrobial N/A
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one 484.6 Bis(4-methoxyphenyl)methyl, enone Antimicrobial, anticancer
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one 243.3 Thiazole, enone Antibacterial, antiviral
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one 431.6 Fluorobenzothiazole, thioether N/A
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives ~300–400 Tetrazole, allylpiperazine Antibacterial

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Lipophilicity (LogP) Potential Biological Impact
tert-butyl-thiazole Moderate donating High Enhanced membrane permeability, metal chelation
Bis(4-methoxyphenyl)methyl Electron-donating Moderate Improved solubility, reduced metabolic degradation
Fluorobenzothiazole Electron-withdrawing Moderate Increased target specificity, metabolic stability
Tetrazole Strong withdrawing Low Enhanced hydrogen bonding, reduced lipophilicity

Discussion

The tert-butyl-thiazole group in the target compound distinguishes it from analogs with methoxy or benzodioxole substituents, likely enhancing lipophilicity and interaction with hydrophobic binding pockets . The piperazine linker may improve conformational flexibility compared to rigid thiazole-enone derivatives (), enabling broader target engagement. However, the absence of hydrogen-bonding motifs in similar thiazole-enone compounds () suggests that crystallinity and stability may depend on non-classical interactions.

Biological Activity

The compound (E)-1-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a complex organic molecule that incorporates a thiazole ring, a piperazine moiety, and an α,β-unsaturated carbonyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where thiazole and piperazine derivatives have been shown to exhibit various pharmacological effects.

Chemical Structure and Properties

The chemical formula of the compound is C18H26N3OSC_{18}H_{26}N_3OS, with the following structural features:

  • Thiazole Ring : Contributes to antimicrobial and anticancer activities.
  • Piperazine Ring : Enhances bioavailability and interaction with biological targets.
  • α,β-unsaturated Carbonyl Group : May facilitate interactions with enzymes and receptors.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. The presence of the thiazole ring in this compound suggests it may exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that thiazole-containing compounds possess cytotoxic properties against various cancer cell lines. The compound's structure allows for interactions with cancer-related targets, potentially inhibiting tumor growth. For example, derivatives with similar scaffolds have shown IC50 values in the micromolar range against different cancer cell lines . The mechanism of action is believed to involve modulation of apoptosis pathways and inhibition of proliferation.

Neuropharmacological Effects

The piperazine component is known for its neuroactive properties. Studies have explored derivatives for their anticonvulsant activity, indicating that modifications to the piperazine ring can enhance efficacy in seizure models . The compound's ability to elevate GABA levels in certain brain regions may contribute to its neuroprotective effects .

Case Study 1: Antimicrobial Evaluation

A study evaluated several thiazole derivatives, including those structurally related to this compound). The results indicated significant inhibition zones against Bacillus subtilis and Pseudomonas aeruginosa, suggesting promising antimicrobial properties .

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative study, various thiazole derivatives were tested for cytotoxicity against A431 and Jurkat cell lines. Compounds exhibiting structural similarities to this compound demonstrated IC50 values below 10 µM, indicating strong anticancer potential .

Research Findings

Activity Type Effectiveness Reference
AntimicrobialSignificant activity against E. coli and S. aureus
AnticancerIC50 < 10 µM in A431 and Jurkat cells
AnticonvulsantElevated GABA levels; effective in seizure models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.